3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Description

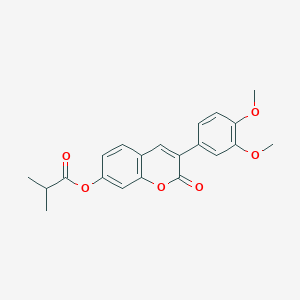

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a synthetic coumarin derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the coumarin core and a 2-methylpropanoate ester group at position 7 (Figure 1). The coumarin scaffold is electron-rich, enabling interactions with biological targets via π-π stacking or hydrogen bonding. The 3,4-dimethoxyphenyl group enhances lipophilicity and may contribute to antioxidant activity by stabilizing radical intermediates, while the 2-methylpropanoate ester influences solubility and metabolic stability.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)20(22)26-15-7-5-14-9-16(21(23)27-18(14)11-15)13-6-8-17(24-3)19(10-13)25-4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPSUKACXUJUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a member of the chromenone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H20O6

- Molecular Weight : 340.36 g/mol

- CAS Number : 6296-57-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, anticancer, and antioxidant agent. Below are key findings from recent research:

Anti-inflammatory Activity

- Mechanism of Action : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism is crucial for reducing inflammation in various models of disease.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-alpha and IL-6, markers of inflammation .

Anticancer Properties

- Cytotoxicity : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity at low concentrations .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

Antioxidant Activity

- Free Radical Scavenging : The compound demonstrates significant free radical scavenging activity, which contributes to its protective effects against oxidative stress-related diseases .

- Comparative Analysis : In comparison to other known antioxidants, this compound showed superior activity in DPPH and ABTS assays, indicating its potential as a natural antioxidant agent .

Data Tables

| Biological Activity | Mechanism | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha | 15 | |

| Anticancer (Breast) | Induction of apoptosis | 10 | |

| Antioxidant | Free radical scavenging | 8 |

Case Studies

- Inflammation Model in Mice : A study demonstrated that treatment with the compound reduced paw edema significantly compared to control groups, suggesting strong anti-inflammatory effects in vivo .

- Cancer Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that the compound inhibited cell proliferation effectively, with apoptosis confirmed through flow cytometry analysis .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications . Preliminary studies suggest it may possess anti-inflammatory and analgesic properties , making it a candidate for treating conditions characterized by pain and inflammation.

Antimicrobial Activity

Research has indicated that compounds with similar structural features may exhibit antimicrobial properties. Investigations into the effectiveness of this compound against various pathogens could lead to the development of new antimicrobial agents.

Cancer Research

Given the structural complexity of 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide, it is hypothesized that it may interact with specific cellular pathways involved in tumor growth and proliferation. Studies are ongoing to evaluate its efficacy as an anticancer agent .

Organic Synthesis

In organic chemistry, this compound can serve as a valuable building block for synthesizing more complex molecules due to its unique functional groups. Its reactivity can be exploited in various synthetic pathways to develop new chemical entities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities and potential applications of compounds related to or structurally similar to 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined the effects of similar compounds on cancer cell lines, demonstrating significant cytotoxicity against breast and colon cancer cells .

- Anti-inflammatory Effects : Research featured in Pharmacology Reports highlighted the anti-inflammatory properties of compounds with similar structures, suggesting mechanisms involving cytokine inhibition .

- Antimicrobial Efficacy : A recent publication in the International Journal of Antimicrobial Agents reported promising results against bacterial strains resistant to conventional antibiotics .

Comparison with Similar Compounds

The compound’s biological and physicochemical properties can be inferred through comparisons with structurally related molecules, particularly those sharing the 3,4-dimethoxyphenyl moiety or coumarin/ester frameworks. Below is a detailed analysis:

Physicochemical Properties

Analysis :

- The coumarin derivative’s higher molecular weight and logP compared to methyl propenoate suggest better lipid membrane penetration but poorer aqueous solubility.

- Compound 3e’s low solubility may limit bioavailability despite strong in vitro activity, whereas the target compound’s ester group could balance solubility and permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 7-hydroxy-4-(3,4-dimethoxyphenyl)coumarin with 2-methylpropanoic acid derivatives (e.g., bromoesters) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., acetone, DMF) under reflux. Reaction optimization includes controlling temperature (60–80°C), stoichiometric ratios (1:1.2 coumarin:bromoester), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the coumarin core (δ 6.2–8.2 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm). IR spectroscopy identifies the lactone (C=O stretch at ~1720 cm⁻¹) and ester groups. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z ~424.14). X-ray crystallography resolves substituent orientations in the solid state .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer : Screen for antimicrobial activity via agar diffusion assays (e.g., against E. coli or S. aureus), anti-inflammatory potential using COX-2 inhibition assays, and cytotoxicity via MTT tests on cancer cell lines (e.g., HeLa). Dose-response curves (1–100 μM) and IC₅₀ calculations are critical for initial validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Validate purity via HPLC (>95%) and replicate assays under standardized protocols. Compare results with structurally analogous coumarins (e.g., phosphonate or trifluoromethyl derivatives) to identify substituent-specific effects .

Q. How can the ester group be selectively modified to explore structure-activity relationships (SAR)?

- Methodological Answer : Hydrolyze the ester to the carboxylic acid using NaOH/EtOH (reflux, 6–8 h) for SAR studies. Alternatively, perform transesterification with alcohols (e.g., methanol, benzyl alcohol) under acidic conditions. Monitor modifications via TLC and confirm with NMR .

Q. What computational methods support mechanistic studies of this compound’s enzyme interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to target enzymes (e.g., kinases, proteases). Validate with MD simulations (GROMACS) to assess binding stability. Pair with experimental kinetics (e.g., SPR for binding affinity) to correlate computational predictions with empirical data .

Q. How do reaction solvent and catalyst choices impact scalability and regioselectivity in derivative synthesis?

- Methodological Answer : Polar solvents (DMF, acetone) enhance nucleophilicity of the coumarin’s 7-hydroxy group, while non-polar solvents (toluene) may reduce side reactions. Catalysts like DMAP improve acylation efficiency. Pilot-scale reactions (≥10 mmol) require solvent recycling and catalyst recovery to optimize cost-effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.